Isopentyl Orlistat Tetradecyl Ester
Description
Properties
Molecular Formula |
C₃₀H₅₅NO₅ |
|---|---|
Molecular Weight |
509.76 |
Synonyms |
N-Formyl-L-leucine (1S)-1-[[(2S,3S)-3-(5-Isopentyl)-4-oxo-2-oxetanyl]methyl]_x000B_tetradecyl Ester; |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of Isopentyl Orlistat Tetradecyl Ester
Strategic Approaches to the Chemical Synthesis of Orlistat Scaffolds and Related β-Lactones
The synthesis of the core Orlistat scaffold and its analogs, such as Isopentyl Orlistat Tetradecyl Ester, hinges on the construction of the critical β-lactone ring. The β-lactone acts as the central pharmacophore, responsible for the covalent modification of serine residues in the active sites of lipases. researchgate.net A prominent and effective strategy for this synthesis is the tandem Mukaiyama aldol-lactonization (TMAL) process. researchgate.netnih.govnih.gov
The TMAL process is a key step that yields trans-β-lactones with high diastereoselectivity, which is crucial for biological activity. researchgate.net This methodology is highly valued for its ability to allow for straightforward modifications of the side chains attached to the lactone ring. researchgate.netnih.gov The synthesis can be conceptually divided into the formation of the β-lactone core and the subsequent or concurrent installation of the desired alkyl side chains (in this case, isopentyl and tetradecyl groups) and the amino ester moiety.
Versatile strategies for modifying the side chains in conjunction with the TMAL process include:
Cuprate Addition: Used for modifying the δ-side chain (the longer alkyl chain). nih.gov
Olefin Metathesis: Another powerful technique for building the δ-side chain. nih.gov
Alkylation of Ethylacetoacetate: This can be used for subsequent Noyori reduction to establish the α-side chain. nih.gov
These methods provide a modular approach, enabling the synthesis of a diverse library of Orlistat congeners by varying the precursor materials that furnish the α- and δ-side chains. nih.gov
| Synthetic Strategy | Key Process | Application | Selectivity | Reference |
| Core Scaffold Synthesis | Tandem Mukaiyama Aldol-Lactonization (TMAL) | Forms the central β-lactone ring | High diastereoselectivity for trans-isomers | researchgate.netnih.govnih.gov |
| δ-Side Chain Modification | Cuprate Addition / Olefin Metathesis | Introduction of the tetradecyl group | Versatile for various chain lengths | nih.gov |
| α-Side Chain Modification | Alkylation / Noyori Reduction | Introduction of the isopentyl group | Facile modification enabled by the TMAL process | nih.govnih.gov |
Targeted Esterification Techniques for Isopentyl and Tetradecyl Moiety Incorporation in Orlistat Derivatives
The specific isopentyl and tetradecyl moieties of "this compound" are incorporated as the α- and δ-side chains of the β-lactone core, respectively. While the term "esterification" is in the title, the primary C-C bond-forming reactions to attach these alkyl chains are accomplished during the core synthesis as described above.
However, the final step in synthesizing Orlistat and its derivatives involves the esterification of the secondary alcohol on the δ-side chain with an N-acyl amino acid, typically N-Formyl-L-leucine for Orlistat itself. For the target compound, this standard esterification would be a crucial final step.
Optimization of Reaction Conditions and Stereoselectivity
Optimizing reaction conditions is paramount for maximizing yield and ensuring the correct stereochemistry, which is vital for biological activity. Studies on Orlistat congeners have shown that while reversing chirality at the α and δ positions from the natural (S) to (R) configuration is tolerated, having a (R)-Cβ chirality leads to a significant reduction in inhibitory activity. nih.gov The TMAL process is advantageous as it reliably produces the desired trans-β-lactone diastereomer. researchgate.net
For the esterification step (attaching the N-acyl amino acid), optimization involves several parameters. Drawing from general efficient esterification protocols, key variables can be fine-tuned. researchgate.netresearchgate.net
| Parameter | Optimized Condition | Rationale | Reference |
| Temperature | ~110 °C | Balances reaction rate and prevents side reactions. | researchgate.net |
| Catalyst | Non-hygroscopic acid catalyst (e.g., triphenylphosphine-sulfur trioxide) | Efficient, easy to handle, and minimizes water-related byproducts. | researchgate.net |
| Reaction Time | ~2 hours | Shorter reaction times can be achieved with an effective catalyst, minimizing degradation. | researchgate.net |
| Stoichiometry | Equimolar amounts of alcohol and acid | Ensures efficient conversion without costly excess reagents. | researchgate.net |
| Environment | Solventless medium | Reduces waste, simplifies purification, and can improve reaction kinetics. | researchgate.net |
Yield Enhancement and Byproduct Minimization Strategies
Achieving high yields and purity is a central goal in synthetic chemistry. For a multi-step synthesis like that of an Orlistat derivative, each step must be highly efficient.
Yield Enhancement:
Catalyst Choice: Employing a highly efficient and easily accessible catalyst, such as the triphenylphosphine-sulfur trioxide adduct, can drive the esterification reaction to completion in a short time, resulting in excellent yields (reported as 86–100% for similar long-chain esters). researchgate.net
Solvent-Free Conditions: Performing reactions in a solventless medium at elevated temperatures can accelerate the reaction and simplify work-up, contributing to higher isolated yields. researchgate.net
Byproduct Minimization:
Reaction Monitoring: The progress of the esterification can be closely monitored by thin-layer chromatography (TLC). researchgate.net This allows the reaction to be stopped precisely when the starting material is consumed, preventing the formation of degradation products from over-exposure to heat or catalytic conditions.
Purification: While a well-optimized reaction minimizes byproducts, purification is still necessary. Recrystallization from a suitable solvent mixture is an effective method for obtaining the final product with high purity, avoiding more complex chromatographic techniques. researchgate.net
Derivatization Pathways and Chemical Modification of this compound
Once synthesized, "this compound" can serve as a platform for further chemical modifications to probe its biological activity or alter its properties. Research has shown that even subtle structural changes to the Orlistat framework can lead to significant differences in cellular potency and target profiles. researchgate.netnih.gov
Potential derivatization pathways include:
Modification of the Amino Ester: The N-formyl-L-leucine group can be substituted with other natural or unnatural amino acids to explore how this moiety influences enzyme inhibition and cellular uptake. nih.gov
Introduction of Reporter Tags: An alkyne or azide (B81097) functional group can be incorporated into one of the alkyl side chains. This serves as a chemical handle for "click chemistry," allowing for the attachment of fluorescent probes or biotin (B1667282) tags for use in activity-based protein profiling (ABPP) and target identification studies. researchgate.net
Alteration of Side-Chain Composition: The isopentyl or tetradecyl chains could be further modified to include double or triple bonds, or other functional groups, to investigate their impact on binding affinity and solubility. nih.gov
| Modification Site | Type of Derivatization | Purpose | Reference |
| N-Acyl Amino Acid | Substitution with different amino acids | Modulate enzyme selectivity and cell permeability | nih.gov |
| α- or δ-Side Chain | Introduction of an alkyne handle | Enable "click chemistry" for attaching probes | researchgate.net |
| β-Lactone Core | Stereochemical inversion | Probe the structural requirements for biological activity | nih.gov |
| Overall Structure | Attachment to targeting ligands (e.g., folate) | Enhance delivery to specific cell types | nih.gov |
Isotopic Labeling Strategies for Mechanistic and Disposition Studies of this compound
To understand the mechanism of action, metabolic fate, and distribution (disposition) of this compound, isotopic labeling is an indispensable tool. nih.gov By replacing certain atoms with their heavier isotopes, the molecule can be tracked and studied using sensitive analytical techniques.
Common Labeling Strategies:
Stable Isotope Labeling for NMR: For detailed structural and dynamic studies, the molecule can be synthesized using precursors enriched with ¹³C and ¹⁵N. High levels of deuteration (²H) are often used to simplify NMR spectra of larger molecules. nih.gov Given the leucine (B10760876) component, selective isotope labeling of the methyl groups of this residue is a powerful strategy for probing interactions within a protein binding pocket. nih.gov
Stable Isotope Labeling for Mass Spectrometry (MS): Incorporating a known number of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N) creates a molecule with a distinct mass shift. This labeled compound can be used as an internal standard in quantitative MS-based bioanalysis to accurately measure the concentration of the unlabeled drug in biological samples.
Radioisotope Labeling: For highly sensitive disposition and metabolic studies, radioactive isotopes like ³H (tritium) or ¹⁴C can be incorporated into the molecular structure. This allows for tracing the compound and its metabolites in complex biological systems through techniques like quantitative whole-body autoradiography and liquid scintillation counting.
| Isotope | Application | Analytical Technique | Purpose | Reference |
| ²H, ¹³C, ¹⁵N | Full or selective labeling | Nuclear Magnetic Resonance (NMR) | Elucidate 3D structure and molecular dynamics | nih.gov |
| ²H, ¹³C, ¹⁵N | Introduction of a mass tag | Liquid Chromatography-Mass Spectrometry (LC-MS) | Serve as an internal standard for accurate quantification | nih.gov |
| ³H, ¹⁴C | Radiolabeling | Autoradiography, Scintillation Counting | Trace the absorption, distribution, metabolism, and excretion (ADME) of the compound | [General Radiochemistry Principles] |
Molecular Mechanism of Action and Enzyme Interaction Dynamics of Isopentyl Orlistat Tetradecyl Ester
Enzymatic Inhibition Kinetics and Thermodynamics: A Comparative Study with Relevant Esterases and Lipases
While specific studies on Isopentyl Orlistat Tetradecyl Ester are lacking, the well-documented behavior of Orlistat provides a strong theoretical framework for its potential interactions with esterases and lipases.
Determination of Inhibition Type (e.g., Reversible, Irreversible, Competitive)
Orlistat is a potent and well-characterized irreversible inhibitor of gastric and pancreatic lipases. nih.govnih.govnih.gov It functions by forming a stable covalent bond with the target enzyme, rendering it inactive. nih.govnih.gov This mechanism-based inhibition is time-dependent. nih.gov Given the structural similarity, it is highly probable that this compound also acts as an irreversible inhibitor of these lipases. The core reactive element of Orlistat, the β-lactone ring, is present in the derivative, suggesting a similar mode of action.
Binding Affinity and Dissociation Constant Measurements
Specific binding affinity (like Kᵢ) and dissociation constant (Kd) measurements for this compound are not available in the reviewed literature. For the parent compound Orlistat, its potent and time-dependent inhibition is well-established, with concentrations as low as 5 ng/ml causing 50% inhibition of lipase (B570770) activity after a 5-minute incubation. nih.gov The inhibition of lipase-induced hydrolysis of triglycerides by Orlistat is highly efficient. nih.gov It is plausible that the binding affinity of the isopentyl ester derivative would be comparable, though potentially modified by the steric and electronic properties of the isopentyl and tetradecyl ester groups.
Structural Analysis of this compound Interactions with Target Enzymes
Detailed structural analyses, such as X-ray crystallography or NMR spectroscopy, of this compound bound to its target enzymes are not currently published. However, extensive modeling and structural data for Orlistat can be used to infer the likely interaction dynamics.
Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions
Molecular docking and dynamics simulations for this compound have not been specifically reported. For Orlistat, such studies would typically show the molecule fitting into the active site of the lipase. The interaction is initiated by the binding of the inhibitor to the active site, which then leads to a conformational change in the enzyme. researchgate.net This change exposes the catalytic triad (B1167595) for the subsequent covalent reaction.
Identification of Key Amino Acid Residues in the Active Site
The key amino acid residue in the active site of pancreatic and gastric lipases that interacts with Orlistat is a serine residue. nih.govnih.gov Specifically, in pancreatic lipase, this is Serine 152. nih.gov Orlistat acts by covalently binding to this serine residue. nih.gov This interaction is central to the inhibitory effect of the drug. It is almost certain that this compound, if it is an active inhibitor, would also target this same critical serine residue within the enzyme's active site. Orlistat shows little to no activity against other enzymes like amylase, trypsin, and chymotrypsin, highlighting its selectivity for lipases. nih.govtocris.com
Selectivity Profiling of this compound Across Diverse Enzyme Families
Detailed selectivity profiling of this compound across various enzyme families, including pancreatic lipase, gastric lipase, and fatty acid synthase (FAS), is not specifically documented in publicly available scientific literature. However, it is identified as a by-product in the synthesis of Orlistat, a known potent inhibitor of pancreatic and gastric lipases. cookechem.comnih.gov Orlistat itself exhibits high selectivity for these lipases, with little to no activity against other enzymes like trypsin, chymotrypsin, and phospholipase A2. tocris.comrndsystems.com
Orlistat is also a known inhibitor of the thioesterase domain of fatty acid synthase (FAS), an enzyme overexpressed in many cancer cells. atsu.edumedicinacomplementar.com.brnih.gov This inhibition of FAS by Orlistat can lead to apoptosis in tumor cells. atsu.edumedicinacomplementar.com.br Given that this compound is a closely related derivative, it is plausible that it may share some of the inhibitory characteristics of Orlistat, but specific studies to confirm its enzyme selectivity profile are lacking.
Table 1: Enzyme Inhibition Profile of Orlistat (for contextual reference)
| Enzyme Family | Target Enzyme | Activity of Orlistat |
| Lipases | Pancreatic Lipase | Potent, irreversible inhibitor nih.gov |
| Gastric Lipase | Potent, irreversible inhibitor nih.gov | |
| Carboxylester Lipase | Inhibitor tocris.com | |
| Synthases | Fatty Acid Synthase (FAS) | Inhibitor of thioesterase domain tocris.commedicinacomplementar.com.br |
| Other Hydrolases | Phospholipase A2 | No significant activity tocris.comrndsystems.com |
| Trypsin | No significant activity tocris.comrndsystems.com | |
| Chymotrypsin | No significant activity tocris.comrndsystems.com |
This table is based on data for Orlistat and is provided for contextual understanding due to the absence of specific data for this compound.
Prodrug Hypothesis: Esterase-Mediated Bioactivation Pathways of this compound to Orlistat
The hypothesis that this compound may act as a prodrug, undergoing esterase-mediated hydrolysis in the gastrointestinal tract to release the active drug Orlistat, is theoretically conceivable but not substantiated by direct scientific evidence. Orlistat itself is known to inhibit the hydrolysis of other ester-containing prodrugs by potently inhibiting lipases and other esterases in the gut. nih.govnih.gov
For this compound to function as a prodrug, it would need to be hydrolyzed by gastrointestinal esterases to yield Orlistat. While this is a common bioactivation pathway for many ester-based drugs, the specific interaction of this compound with human esterases has not been reported. The chemical structure of this compound, featuring an additional ester linkage compared to Orlistat, suggests that such a conversion is possible. However, without experimental data, this remains a speculative hypothesis.
Further research, including in vitro hydrolysis studies with human intestinal enzymes and in vivo pharmacokinetic analyses, would be necessary to validate the prodrug potential of this compound and its bioactivation to Orlistat.
Pre Clinical Pharmacological Disposition and Metabolic Fate of Isopentyl Orlistat Tetradecyl Ester
In Vitro Metabolic Stability and Metabolite Identification in Hepatic and Intestinal Models
No information is publicly available regarding the in vitro metabolic stability of Isopentyl Orlistat Tetradecyl Ester in liver or intestinal models.
Esterase-Mediated Hydrolysis of this compound
There is no specific data on the esterase-mediated hydrolysis of this compound.
Potential for Cytochrome P450 Enzyme Involvement
The potential for Cytochrome P450 enzyme involvement in the metabolism of this compound has not been documented in available scientific literature.
Pre-clinical Pharmacokinetic Analysis in Relevant Animal Models
No preclinical pharmacokinetic studies on this compound in any animal models have been published.
Oral Bioavailability and Systemic Exposure Determination
Data on the oral bioavailability and systemic exposure of this compound is not available.
Tissue Distribution and Clearance Mechanisms
There is no information on the tissue distribution or clearance mechanisms of this compound.
Enterohepatic Recirculation and Fecal Excretion Pathways of this compound and its Metabolites
The pathways for enterohepatic recirculation and fecal excretion for this compound and its potential metabolites have not been described in the literature.
Influence of Ester Modifications on Lipophilicity and Membrane Permeability (Conceptual)
The introduction of isopentyl and tetradecyl ester groups to the Orlistat molecule is expected to significantly increase its lipophilicity, a critical determinant of a drug's pharmacokinetic profile. Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), governs a molecule's ability to dissolve in lipids, cross biological membranes, and distribute into fatty tissues.
Orlistat itself is a highly lipophilic molecule, a characteristic that contributes to its localized action in the gastrointestinal tract and minimal systemic absorption. nih.gov The addition of two further alkyl ester chains—the branched isopentyl group and the long, straight-chain tetradecyl group—will augment this lipophilic character. The extended hydrocarbon structure of the tetradecyl ester, in particular, is a substantial contributor to this increased oil/water partition coefficient.
This enhanced lipophilicity is predicted to have a direct impact on the compound's interaction with the lipid bilayers of cell membranes. Generally, a higher log P value facilitates passive diffusion across membranes. However, this relationship is not linear. Excessive lipophilicity can sometimes hinder membrane permeability by causing the molecule to become entrapped within the lipid core of the membrane, impeding its passage into the aqueous cytosolic environment.
Theoretically, the increased lipophilicity of this compound would favor its partitioning into the lipid droplets within the intestinal lumen, where it would exert its inhibitory effect on gastric and pancreatic lipases. This localized concentration is a key feature of Orlistat's mechanism of action, preventing the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides. nih.govdrugbank.com
The modifications may also influence the compound's susceptibility to efflux transporters present in the intestinal epithelium, which can limit the systemic absorption of highly lipophilic substances.
Table 1: Conceptual Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Lipophilicity (log P) |
| Orlistat | C29H53NO5 | 495.73 | High |
| This compound | C30H55NO5 | 509.77 | Very High (Predicted) |
Note: The predicted log P for this compound is a conceptual estimation based on its structural modifications compared to Orlistat.
Advanced Analytical Methodologies for Isopentyl Orlistat Tetradecyl Ester Characterization and Quantification
Chromatographic Separation Techniques for Purity Assessment and Isomer Analysis
Chromatography is the cornerstone for assessing the purity and resolving the isomeric forms of Isopentyl Orlistat Tetradecyl Ester. Given its structure, which is analogous to Orlistat, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are applicable, with chiral chromatography being essential for stereoisomer resolution.
Reverse-phase HPLC (RP-HPLC) is the most common and reliable technique for the routine quality control and purity assessment of Orlistat and its derivatives. researchgate.netijlpr.com Developing a method for this compound would involve optimizing the separation on a C18 or similar hydrophobic stationary phase.
Method Development Principles:
Column: A C18 column is the standard choice due to the non-polar nature of the analyte. researchgate.netijpsr.info Common dimensions are 150 mm x 4.6 mm with 3-5 µm particle size, which provides a good balance between resolution and analysis time. researchgate.netijpsr.info
Mobile Phase: A mixture of acetonitrile (B52724) (ACN) and water is typically used. researchgate.netijlpr.com Given the high lipophilicity of the target compound, a high percentage of organic solvent (acetonitrile or methanol) is necessary for adequate elution. ijpsr.infocore.ac.uk A small amount of acid, like phosphoric acid or trifluoroacetic acid (TFA), is often added to the mobile phase to ensure good peak shape and reproducibility. core.ac.uknih.gov
Detection: The ester and amide chromophores in the molecule lack a strong UV absorption maximum at higher wavelengths. Therefore, detection is typically performed at low UV wavelengths, such as 205 nm or 210 nm. researchgate.netcore.ac.uk
Validation: Any developed method would require rigorous validation according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision (intra-day and inter-day), specificity, robustness, and limits of detection (LOD) and quantification (LOQ). researchgate.netcore.ac.uk For Orlistat, methods have been validated over concentration ranges like 150-600 ppm and 6-60 µg/ml. researchgate.netijpsr.info
Table 1: Exemplary HPLC Method Parameters for Orlistat Analogs
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Syncronis C18, 150x4.6mm, 3µm researchgate.net | Perfectsil® ODS-3, 250x4.6mm, 5µm core.ac.uk | Nova-Pack C18, (dimensions not specified) nih.gov |
| Mobile Phase | Acetonitrile : Water researchgate.net | Methanol : Acetonitrile : TFA (82.5:17.5:0.01) core.ac.uk | Acetonitrile : 0.1% Phosphoric Acid (90:10) nih.gov |
| Flow Rate | 2.0 mL/min researchgate.netijlpr.com | 0.7 mL/min core.ac.uk | 1.0 mL/min nih.gov |
| Detection (UV) | 205 nm researchgate.netijpsr.info | 210 nm core.ac.uk | 205 nm nih.gov |
| Retention Time | ~3.8 min ijpsr.info | ~9.0 min core.ac.uk | ~6.0 min nih.gov |
While HPLC is more common for routine analysis, Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), can be a powerful tool. It is especially useful for identifying volatile impurities or degradation products. Due to the high molecular weight and low volatility of this compound, derivatization might be necessary to convert the analyte into a more volatile form suitable for GC analysis. However, some methods for related compounds have been developed without derivatization, though they are less common for quantitative assays compared to HPLC. core.ac.uk
This compound possesses multiple chiral centers, meaning it can exist as several different stereoisomers. Since different stereoisomers can have varied biological activities, it is critical to be able to separate and quantify them. This is achieved using chiral chromatography.
Developing a chiral separation method would involve:
Chiral Stationary Phases (CSPs): The selection of the appropriate CSP is the most critical step. Polysaccharide-based CSPs (e.g., Chiralpak IA, Chiralcel OD) are highly versatile and have been successfully used for separating a wide range of chiral compounds, including those structurally similar to Orlistat. researchgate.net
Mobile Phase Systems: Normal-phase mobile phases, typically consisting of hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, are most common for separations on polysaccharide-based CSPs. researchgate.net
Method Optimization: The resolution of stereoisomers is fine-tuned by adjusting the type and concentration of the alcohol modifier and the column temperature. For Orlistat impurities, a mobile phase of n-Hexane and Isopropyl alcohol (70:30, v/v) has been used effectively. researchgate.net
Mass Spectrometry (MS) for Structural Elucidation and Quantitative Determination
Mass spectrometry is an indispensable tool for the analysis of this compound, providing definitive structural information and enabling highly sensitive quantification.
For quantifying trace levels of the compound in complex biological matrices (e.g., plasma), liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. nih.govfda.gov Its high sensitivity and specificity allow for detection at nanogram or even picogram per milliliter levels. nih.govfda.gov
Key Development Aspects:
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically effective for Orlistat and its analogs, as it can readily form protonated molecules [M+H]+ or adducts with ions like ammonium (B1175870) [M+NH4]+ or sodium [M+Na]+. impactfactor.orgnih.gov
Tuning and MRM: The instrument is tuned by infusing a standard solution of the analyte to determine the precursor ion (the molecular ion or adduct) and the most stable and abundant product ions formed after collision-induced dissociation (CID). impactfactor.org The analysis is then performed in Multiple Reaction Monitoring (MRM) mode, where the instrument specifically monitors the transition from the selected precursor ion to the product ion (e.g., m/z 496.4 → 337.31 for Orlistat). impactfactor.org This provides exceptional specificity.
Sample Preparation: A robust sample preparation method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is crucial to remove matrix interferences and concentrate the analyte before injection. nih.govresearchgate.net
Internal Standard: Use of a stable isotope-labeled internal standard (e.g., Orlistat-d5) is highly recommended to correct for matrix effects and variations in extraction recovery and instrument response. nih.govjapsonline.com
High-Resolution Mass Spectrometry, using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, provides highly accurate mass measurements (typically with an error of <5 ppm). researchgate.netufz.de This capability is vital for:
Formula Confirmation: Confirming the elemental composition of the parent compound and its metabolites or impurities by comparing the measured accurate mass with the theoretical mass. For example, the theoretical exact mass of Orlistat (C29H53NO5) is 495.3924, which can be confirmed with HRMS. ufz.de
Structural Elucidation: The combination of accurate mass measurement and the analysis of fragmentation patterns (MS/MS spectra) allows for the confident identification of unknown degradation products or metabolites without the need for authentic reference standards. researchgate.net
Table 2: Representative Mass Spectrometry Parameters for Orlistat Analogs
| Parameter | LC-MS/MS (Triple Quad) impactfactor.org | LC-MS/MS (Triple Quad) japsonline.com | LC-HRMS (QTOF) ufz.de |
|---|---|---|---|
| Instrument Type | Agilent/6164 Triple Quadrupole | Not Specified | Bruker maXis Impact (QTOF) |
| Ionization Mode | ESI Positive | ESI Positive | ESI Negative |
| Monitored Transition (Orlistat) | m/z 496.4 → 337.31 | m/z 496.4 → 142.08 | MS2 of [M-H]⁻ at m/z 495.3924 |
| Internal Standard Transition | Amprenavir (506.23→57.07) | Orlistat-D5 (501.3→147.07) | N/A |
| Collision Energy | 20 eV | 25 eV | 30 eV |
| Linearity Range | 4.75 - 190.0 ng/mL impactfactor.org | 1.2 - 392.0 ng/mL japsonline.com | N/A (Qualitative) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the structure of molecules in solution. For this compound, a derivative of the anti-obesity drug Orlistat, NMR studies are essential for confirming its chemical structure and understanding its three-dimensional conformation, which is critical for its biological activity.
Detailed ¹H and ¹³C NMR analyses allow for the unambiguous assignment of all proton and carbon signals within the molecule. nih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between atoms and build a complete picture of the molecular framework. nih.gov
Furthermore, Nuclear Overhauser Effect (NOE) experiments provide information about the spatial proximity of protons, which is vital for determining the molecule's preferred conformation in solution. nih.gov By analyzing the NOE data, researchers can deduce the relative orientation of different parts of the molecule, such as the beta-lactone ring and the fatty acid side chains. This conformational information is key to understanding how this compound interacts with its target enzymes, such as pancreatic lipase (B570770).
While specific NMR studies on this compound are not extensively published, the principles of quantitative NMR (qNMR) established for Orlistat can be directly applied. mdpi.comnih.gov A qNMR method for Orlistat has been validated, demonstrating excellent linearity, precision, and accuracy, and could be adapted for the quantitative analysis of its isopentyl ester derivative. mdpi.com
Table 1: Representative ¹H-NMR Experimental Parameters for Orlistat Analysis
| Parameter | Value |
| Pulse Angle | 90° |
| Pulse Width | 8.00 µs |
| Data Points | 64 K |
| Number of Scans | 32 |
| Relaxation Delay (D1) | 32 s |
| Acquisition Time (AQ) | 3.277 s |
| Spectral Width (SW) | 20.00 ppm |
| Data adapted from a study on the quantitative NMR of Orlistat. mdpi.com |
Spectrophotometric and Fluorometric Assay Development for Enzyme Activity Monitoring
The primary mechanism of action for Orlistat and its analogs is the inhibition of lipases, particularly pancreatic lipase. researchgate.net Developing robust assays to monitor this enzyme inhibition is fundamental for pre-clinical evaluation. Spectrophotometric and fluorometric assays offer sensitive and high-throughput methods for this purpose.
A well-established spectrophotometric assay for lipase activity utilizes the substrate p-nitrophenyl palmitate (pNPP). researchgate.netnih.govnih.gov In this assay, lipase hydrolyzes the colorless pNPP to produce the yellow-colored p-nitrophenol, which can be quantified by measuring the absorbance at 410 nm. researchgate.netnih.gov The rate of increase in absorbance is directly proportional to the enzyme activity. The inhibitory effect of compounds like this compound can be determined by measuring the reduction in this rate.
This assay has been successfully used to demonstrate the potent, time-dependent inhibition of pancreatic lipase by Orlistat. researchgate.netnih.gov The methodology is sensitive enough to detect inhibition at very low concentrations, with as little as 5 ng/mL of Orlistat causing a 50% reduction in enzyme activity after a 5-minute incubation. researchgate.netnih.gov
Table 2: Kinetic Parameters for Lipase Inhibition by Orlistat using pNPP Assay
| Parameter | Value |
| K_m (Michaelis constant) | 2.7 ± 0.2 µM |
| k_cat_ (turnover number) | 0.019 s⁻¹ |
| IC_50_ (vs. Orlistat) | ~5 ng/mL |
| Data from a study on a lipase-pNPP assay system. researchgate.netnih.gov |
While specific fluorometric assays for this compound are not detailed in the available literature, the principles of developing such assays are well-known. They would typically involve a lipase substrate that, upon cleavage, releases a fluorescent molecule. These assays can offer even greater sensitivity than spectrophotometric methods.
Bioanalytical Method Validation for this compound in Biological Samples (Pre-clinical)
To support pre-clinical pharmacokinetic studies, a reliable and validated bioanalytical method for the quantification of this compound in biological matrices, such as plasma, is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity, specificity, and throughput. japsonline.comimpactfactor.orgafricanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.comnih.gov
The validation of such a method involves a rigorous assessment of several key parameters to ensure the data generated is accurate and reproducible. These parameters include specificity, linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, and stability. japsonline.comimpactfactor.orgafricanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.comjapsonline.com
For sample preparation, a liquid-liquid extraction (LLE) step is commonly employed to isolate the analyte and an internal standard from the plasma matrix. japsonline.comnih.govjapsonline.com The chromatographic separation is typically achieved on a reverse-phase column, followed by detection using an MS/MS system operating in the multiple reaction monitoring (MRM) mode for enhanced specificity. japsonline.comimpactfactor.orgafricanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com
Although methods are published for Orlistat, they provide a blueprint for the validation of an assay for its isopentyl ester.
Table 3: Representative Bioanalytical Method Validation Parameters for Orlistat in Plasma
| Parameter | Finding |
| Linearity Range | 1.2 - 392.0 ng/mL japsonline.comjapsonline.com |
| Correlation Coefficient (r²) | > 0.999 japsonline.comjapsonline.com |
| Lower Limit of Quantification (LLOQ) | 1.2 ng/mL japsonline.comjapsonline.com |
| Intra- & Inter-Day Precision (%RSD) | < 10% africanjournalofbiomedicalresearch.com |
| Accuracy (%RE) | Within ±15% |
| Recovery | > 93% impactfactor.org |
| Data compiled from various LC-MS/MS methods for Orlistat in plasma. japsonline.comimpactfactor.orgafricanjournalofbiomedicalresearch.comjapsonline.com |
Stability studies are also a critical component of method validation, assessing the analyte's stability under various conditions that samples may encounter, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C. impactfactor.org
Role of Isopentyl Orlistat Tetradecyl Ester in Orlistat Quality Control and Regulatory Science
Impurity Profiling and Specification Setting for Orlistat Production
Impurity profiling is a cornerstone of pharmaceutical development and manufacturing, mandated by regulatory agencies worldwide. The process involves the identification, quantification, and characterization of impurities present in a drug substance. Isopentyl Orlistat Tetradecyl Ester is classified as a process-related impurity of Orlistat. clearsynth.com Such impurities can originate from various stages of the synthesis process, including as by-products or from incompletely reacted starting materials.
The presence and quantity of any impurity can directly impact the purity, and consequently, the safety and efficacy of the active pharmaceutical ingredient (API). Therefore, a comprehensive impurity profile for Orlistat must include the identification and monitoring of substances like this compound.
Based on this profile, strict specifications are established for the final drug product. These specifications define the maximum acceptable limit for each known and unknown impurity. For instance, the quality control for Xenical®, the brand-name Orlistat product, includes established limits for specific degradation products and other characterized impurities. nih.gov By controlling impurities such as this compound within these validated limits, manufacturers can ensure the quality and consistency of every batch of Orlistat produced.
Development of Reference Standards for Pharmaceutical Analysis
The accurate detection and quantification of pharmaceutical impurities are impossible without high-purity reference standards. This compound is produced as a fully characterized chemical compound to serve precisely this purpose. clearsynth.comsimsonpharma.comsimsonpharma.com These reference standards are used for a variety of critical analytical applications, including method development, validation, and routine quality control (QC) testing. clearsynth.com
A reference standard for an impurity must be of high purity and accompanied by a Certificate of Analysis, which details its identity and characterization data. simsonpharma.comsimsonpharma.com This ensures its suitability for use as a benchmark against which the presence of the impurity in production batches of Orlistat can be accurately measured. The availability of a reliable reference standard for this compound is thus indispensable for regulatory compliance and robust quality assurance systems. clearsynth.com
Table 1: Chemical Properties of this compound Reference Standard
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | N-Formyl-L-leucine (1S)-1-[[(2S,3S)-3-(5-Isopentyl)-4-oxo-2-oxetanyl]methyl] tetradecyl Ester | simsonpharma.comsimsonpharma.com |
| Molecular Formula | C₃₀H₅₅NO₅ | clearsynth.comsimsonpharma.com |
| Molecular Weight | ~509.76 g/mol | clearsynth.comsimsonpharma.com |
| Category | Orlistat Impurity | clearsynth.com |
Impact of this compound on Orlistat's Stability and Degradation Pathways
The stability of a drug product is a critical quality attribute. Forced degradation studies are performed to understand how a drug substance behaves under stress conditions such as acid, base, oxidation, heat, and light. These studies identify potential degradation products and help establish the drug's intrinsic stability. waters.comappconnect.in
Studies on Orlistat have shown that it is labile and susceptible to degradation under hydrolytic (acidic, basic, neutral) and oxidative conditions. researchbib.comjyoungpharm.orgappconnect.in The primary degradation pathways involve the hydrolysis of the β-lactone ring and the cleavage of the N-formyl leucine (B10760876) side chain, which results in pharmacologically inactive metabolites. fda.gov Orlistat has been found to be relatively stable under thermal (dry heat) and photolytic stress. researchbib.comappconnect.in
Analytical Method Development and Validation (AMV) for Orlistat and its Related Substances in Pharmaceutical Formulations
Analytical Method Validation (AMV) is a regulatory requirement to ensure that a chosen analytical method is suitable for its intended purpose. For Orlistat, this involves developing and validating methods that can accurately and reliably measure the drug and its related substances, including this compound. clearsynth.com
High-Performance Liquid Chromatography (HPLC) is the most common technique used for this purpose. Stability-indicating HPLC methods have been developed to separate Orlistat from its impurities and degradation products. researchbib.comappconnect.incore.ac.uk The reference standard for this compound is essential during AMV for several key validation parameters:
Specificity/Selectivity: Demonstrating that the method can unequivocally assess the analyte in the presence of other components, including impurities. The reference standard is used to confirm the retention time and resolution of the impurity peak from the main Orlistat peak and other substances.
Linearity, Accuracy, and Precision: Establishing the method's quantitative performance by analyzing samples containing known concentrations of the impurity.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the impurity that can be reliably detected and quantified.
Table 2: Representative HPLC Conditions for Analysis of Orlistat and Related Substances
| Parameter | Condition | Source(s) |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | researchbib.comcore.ac.uk |
| Mobile Phase | Isocratic mixture of Acetonitrile (B52724) and an acidic aqueous solution (e.g., 0.1% Formic Acid) in a ratio of approximately 85:15 (v/v) | researchbib.comappconnect.in |
| Flow Rate | 0.7 - 1.0 mL/min | researchbib.comcore.ac.uk |
| Detection | UV at 210 - 215 nm | researchbib.comcore.ac.uk |
| Run Time | ~15 minutes | core.ac.uk |
Quality Control (QC) Applications in Abbreviated New Drug Application (ANDA) and Commercial Production
For generic drug manufacturers seeking approval through an Abbreviated New Drug Application (ANDA), demonstrating pharmaceutical equivalence to the reference listed drug is paramount. This includes having a comparable impurity profile. The use of the this compound reference standard is explicitly indicated for QC applications during ANDA submissions and subsequent commercial production. clearsynth.comsimsonpharma.com
In the context of an ANDA for Orlistat, manufacturers must meticulously control process-related impurities. By using the this compound reference standard, a generic firm can:
Accurately quantify this specific impurity in their API and finished drug product.
Provide documented evidence to regulatory authorities (like the FDA) that the impurity is controlled within acceptable, pre-defined limits. nih.gov
Ensure batch-to-batch consistency, a critical component of Current Good Manufacturing Practices (cGMP).
Once the ANDA is approved, this analytical oversight continues. The same validated QC methods are used for the routine release testing of every commercial batch of the Orlistat product. This ensures that the quality, purity, and safety of the generic drug are maintained throughout its lifecycle, safeguarding public health. researchbib.com
Q & A
Q. What are the standard synthetic routes for Isopentyl Orlistat Tetradecyl Ester in laboratory settings?
The compound is synthesized via acid-catalyzed esterification of Orlistat derivatives with isopentyl alcohol. Excess acetic acid or alcohol is used to shift equilibrium toward ester formation. Purification involves liquid-liquid extraction to isolate the ester layer, followed by distillation or chromatography. Reflux conditions (e.g., 1 hour at 100–120°C) and catalysts like sulfuric acid are critical for yield optimization .
Q. How is the purity of this compound validated in research?
Purity is validated using HPLC (>97% purity threshold), mass spectrometry (MS) for molecular weight confirmation (e.g., m/z 509.78 or 523.79 depending on molecular formula), and HNMR to verify structural integrity (e.g., ester carbonyl protons at δ 4.0–4.3 ppm). Analytical standards with certified spectra are used for cross-comparison .
Q. What spectroscopic techniques confirm the ester functional group in this compound?
Infrared (IR) spectroscopy identifies the ester carbonyl (C=O) stretch at ~1740 cm⁻¹. HNMR detects ester-specific methylene protons (δ 4.0–4.3 ppm) and the absence of carboxylic acid protons. MS further confirms the molecular ion peak .
Q. What are the recommended storage conditions to maintain compound stability?
Store at -20°C in airtight, light-resistant containers. Shipping requires blue ice to prevent thermal degradation. Stability is monitored via periodic HPLC analysis to detect hydrolysis or oxidation byproducts .
Q. How to optimize reaction yields in esterification synthesis?
Use excess acetic acid (if applicable), acid catalysts (e.g., H₂SO₄), and reflux conditions. Remove water via Dean-Stark traps or molecular sieves to shift equilibrium. Post-reaction neutralization (e.g., NaHCO₃) improves extraction efficiency .
Advanced Research Questions
Q. How to resolve contradictions in molecular characterization data (e.g., conflicting molecular formulas)?
High-resolution mass spectrometry (HRMS) and elemental analysis confirm molecular formulas (e.g., C₃₀H₅₅NO₅ vs. C₃₁H₅₇NO₅). X-ray crystallography or 2D NMR (e.g., HSQC, HMBC) resolves structural ambiguities. Cross-referencing synthetic protocols and batch-specific CoA data is critical .
Q. What methodologies assess the stereochemical configuration of this compound?
Chiral HPLC with polarimetric detection or optical rotation measurements determine enantiomeric purity. NOESY NMR identifies spatial proximities of stereogenic centers (e.g., (2S,3S) configurations in the oxetane ring) .
Q. How to quantify enzymatic inhibitory activity against lipases?
Use in vitro assays with porcine pancreatic lipase and substrates like p-nitrophenyl esters. Measure hydrolysis rates spectrophotometrically (λ = 405 nm) with/without the inhibitor. IC₅₀ values are derived from dose-response curves .
Q. What strategies identify and quantify synthetic impurities or degradation products?
LC-MS/MS with collision-induced dissociation (CID) fragments unknown impurities. Accelerated stability studies (40°C/75% RH, UV light) simulate degradation. Compare degradation profiles with USP reference standards (e.g., Orlistat Related Compound D) .
Q. How to ensure reproducibility in multi-step synthesis protocols?
Document all intermediates with spectral data (HNMR, IR, MS) and detailed procedural notes (e.g., reflux duration, molar ratios). Provide supplementary materials (e.g., HNMR assignments for each synthetic step) to enable independent validation .
Data Contradictions and Methodological Notes
- Molecular Formula Discrepancies : (C₃₀H₅₅NO₅) and (C₃₁H₅₇NO₅) suggest possible structural variants or batch-specific impurities. HRMS and synthetic pathway validation are recommended .
- Stereochemical Complexity : The oxetane ring and tetradecyl chain introduce multiple stereocenters, necessitating advanced NMR or X-ray analysis for unambiguous assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
